
6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one
概要
説明
The compound "6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one" is a brominated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry. The presence of a bromine atom and a propanoyl group in the compound suggests potential reactivity and usefulness in further chemical transformations.
Synthesis Analysis
The synthesis of brominated quinoline derivatives can be achieved through various methods. One approach involves the use of 2,2,3-Tribromopropanal as a reagent in the Skraup-type synthesis, which can transform substituted anilines into bromoquinolines . Another method includes the one-pot three-component synthesis involving 2-aminobenzophenone, α-methylene carbonyl compounds, and a brominating agent . Additionally, the Knorr synthesis is another pathway to bromoquinolines, which involves the condensation of β-keto esters with bromoaniline followed by cyclization .
Molecular Structure Analysis
The molecular structure of brominated quinoline derivatives can be complex, with the potential for various substituents affecting the overall geometry. For instance, a related compound, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, crystallizes in the triclinic system and exhibits a range of intermolecular interactions, including hydrogen bonds and π-stacking interactions . These interactions are crucial for the stability and properties of the crystal structure.
Chemical Reactions Analysis
Brominated quinoline derivatives can participate in a variety of chemical reactions. The bromine atom is a good leaving group, which can be substituted with other nucleophiles in substitution reactions . The presence of the propanoyl group in "6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one" could also allow for further functionalization through reactions such as nucleophilic acyl substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinoline derivatives are influenced by their molecular structure. For example, the crystal packing and intermolecular interactions can affect the melting point and solubility . The electronic properties, such as the electrostatic surface potential, can be studied using density functional theory to understand the reactivity of the compound . The presence of substituents like the bromine atom and the propanoyl group can also impact the compound's lipophilicity, which is important for its potential biological activity.
Relevant case studies for these compounds often involve their use in the synthesis of biologically active molecules, such as anti-cancer drugs or bronchodilators . The synthesis methods and the resulting physical and chemical properties of these compounds are critical for their application in medicinal chemistry.
科学的研究の応用
Synthesis of Quinoline Derivatives
Research demonstrates the synthesis of various quinoline derivatives using bromination reactions. For instance, Şahin et al. (2008) describe the efficient synthesis of tribromoquinoline and dibromotetrahydroquinoline derivatives. Their study also explores the transformation of these compounds into novel trisubstituted quinoline derivatives through lithium-halogen exchange reactions (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Versatility in Skraup-Type Synthesis
Lamberth et al. (2014) utilized 2,2,3-Tribromopropanal for the transformation of anilines into bromoquinolines. This method efficiently produced bromoquinolin-6-ols, which could carry additional substituents, showcasing its versatility in the Skraup-type synthesis (Lamberth, Kessabi, Beaudegnies, Quaranta, Trah, Berthon, Cederbaum, Vettiger, & Prasanna, 2014).
Development of Cyano Quinoline Derivatives
In 2015, Ökten and Çakmak explored the conversion of dibromotetrahydroquinoline and tribromoquinoline into cyano derivatives. This process involved copper-assisted nucleophilic substitution reactions, indicating the potential for developing a range of cyano quinoline derivatives (Ökten & Çakmak, 2015).
Enantioselective Hydrogenation of Quinolines
Wang et al. (2011) investigated the asymmetric hydrogenation of quinolines using cationic ruthenium catalysts. This process efficiently produced tetrahydroquinolines with high enantioselectivity, which are important for synthesizing biologically active compounds (Wang, Zhuo, Li, Chen, Ding, He, Fan, Xiang, Yu, & Chan, 2011).
Safety and Hazards
作用機序
Target of Action
Bromopropionyl compounds are known to be used in the synthesis of various bioactive molecules
Mode of Action
Bromopropionyl compounds are often used as intermediates in chemical reactions due to their reactivity . They can participate in various types of reactions, including esterification and radical polymerization .
Biochemical Pathways
Bromopropionyl compounds have been used in the synthesis of cellulose macroinitiators, which can affect the properties of cellulose-based materials .
Result of Action
Bromopropionyl compounds have been used in the synthesis of various bioactive molecules, suggesting that they may have diverse effects depending on the specific context .
Action Environment
The action, efficacy, and stability of “6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one” can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the reactivity of bromopropionyl compounds . .
特性
IUPAC Name |
6-(2-bromopropanoyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-7(13)12(16)9-2-4-10-8(6-9)3-5-11(15)14-10/h2,4,6-7H,3,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJPTQNZBAIGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)NC(=O)CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516525 | |
| Record name | 6-(2-Bromopropanoyl)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one | |
CAS RN |
62618-72-8 | |
| Record name | 6-(2-Bromopropanoyl)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


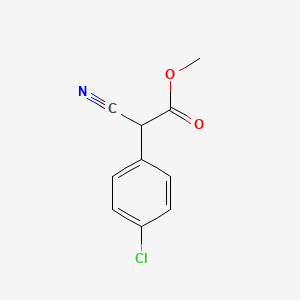
![2-[(Propylamino)methyl]phenol](/img/structure/B1282098.png)
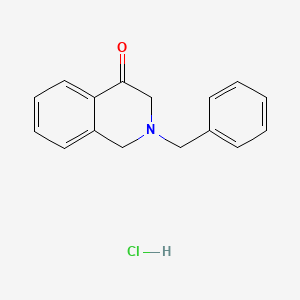

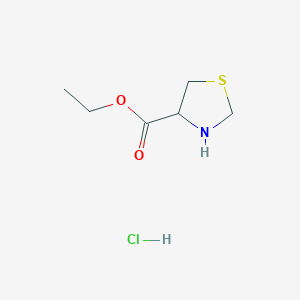
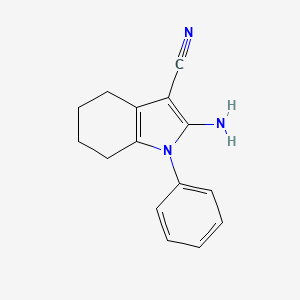
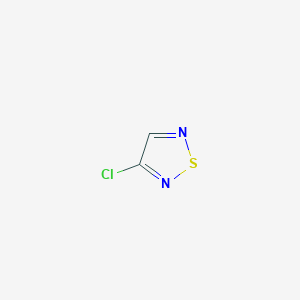
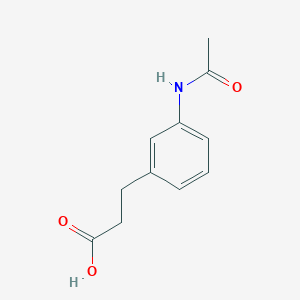

![Thieno[2,3-c]pyridin-4-ol](/img/structure/B1282128.png)
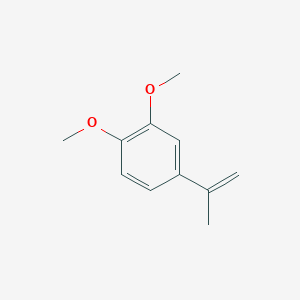
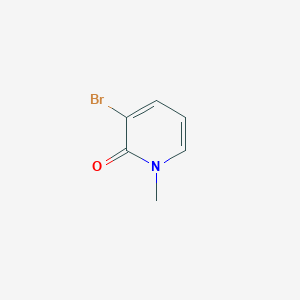
![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)